molecular formula C10H20N2O2 B2950645 tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate CAS No. 127199-55-7

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B2950645
CAS No.: 127199-55-7
M. Wt: 200.282
InChI Key: BKITXDSDJGOXPN-SFYZADRCSA-N
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Description

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” are currently unknown

Biochemical Pathways

It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with biochemical pathways involving these structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of “this compound” is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and (3R,4R)-4-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamate moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable for targeted applications in synthesis and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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